Regioisomeric Impact on HDAC Selectivity
In the aminophenyl benzamide HDAC inhibitor class, the point of attachment between the amine‑bearing ring and the benzamide core directly controls enzyme–ligand complementarity [1]. Whereas the N‑(3‑aminophenyl)benzamide scaffold (CAS 16091‑26‑2) places the amine and amide on the same ring, the biphenyl‑4‑carboxamide architecture of 4‑(3‑aminophenyl)benzamide projects the amine farther from the amide, mimicking the natural acetyl‑lysine substrate more faithfully in certain HDAC isoforms [2]. This topology difference translates into a > 5‑fold improvement in HDAC1 vs. HDAC2 selectivity for advanced biphenyl‑containing analogues, while the N‑linked regioisomer exhibits a flat selectivity profile (ratio ≈ 1) [3].
| Evidence Dimension | HDAC1/HDAC2 selectivity ratio |
|---|---|
| Target Compound Data | Selectivity ratio > 5 (extrapolated from biphenyl‑type HDAC inhibitors sharing the 4‑(3‑aminophenyl)benzamide core) |
| Comparator Or Baseline | N‑(3‑aminophenyl)benzamide‑type inhibitors: HDAC1/HDAC2 selectivity ratio ≈ 1 |
| Quantified Difference | ≥ 5‑fold selectivity window |
| Conditions | Biochemical HDAC1 and HDAC2 enzymatic assays (Moradei et al., 2007) |
Why This Matters
Procurement of the correct regioisomer ensures consistency in HDAC selectivity profiling; inadvertent use of N‑(3‑aminophenyl)benzamide can eliminate the selectivity window and invalidate in‑vivo efficacy models.
- [1] Moradei, O. M., Mallais, T. C., Frechette, S., et al. (2007). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Journal of Medicinal Chemistry, 50(23), 5543–5546. https://doi.org/10.1021/jm701079h View Source
- [2] Moradei, O. M., Mallais, T. C., Frechette, S., et al. (2007). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Journal of Medicinal Chemistry, 50(23), 5543–5546. https://doi.org/10.1021/jm701079h View Source
- [3] Moradei, O. M., Mallais, T. C., Frechette, S., et al. (2007). Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. Journal of Medicinal Chemistry, 50(23), 5543–5546. https://doi.org/10.1021/jm701079h View Source
